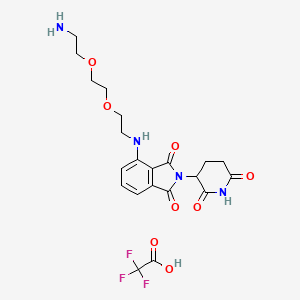

Thalidomide-PEG2-C2-NH2 TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thalidomide-NH-PEG2-C2-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thalidomid-NH-PEG2-C2-NH2 (TFA) beinhaltet die Konjugation von Thalidomid mit einem Polyethylenglykol-Linker. Der Prozess umfasst typischerweise die folgenden Schritte:

Aktivierung von Thalidomid: Thalidomid wird mit einem geeigneten Reagenz wie N,N'-Dicyclohexylcarbodiimid (DCC) aktiviert, um einen aktiven Ester zu bilden.

PEGylierung: Das aktivierte Thalidomid wird dann mit einem Polyethylenglykoldiamin umgesetzt, um das Thalidomid-PEG-Konjugat zu bilden.

Amidierung: Das resultierende Thalidomid-PEG-Konjugat wird dann weiter mit einem Amin umgesetzt, um die terminale Aminogruppe einzuführen, wodurch Thalidomid-NH-PEG2-C2-NH2 gebildet wird.

Trifluoraceta-Salzbildung: Schließlich wird die Verbindung in ihre Trifluoraceta-Salzform (TFA) umgewandelt, um die Stabilität und Löslichkeit zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Thalidomid-NH-PEG2-C2-NH2 (TFA) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet:

Bulk-Synthese: Großtechnische Synthese des aktivierten Thalidomids und des Polyethylenglykoldiamins.

Reinigung: Das Rohprodukt wird durch Techniken wie Säulenchromatographie oder Rekristallisation gereinigt.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um eine hohe Reinheit und Konsistenz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thalidomid-NH-PEG2-C2-NH2 (TFA) unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Amidierungsreaktionen: Die Verbindung kann Amide mit Carbonsäuren bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.

Amidierung: Carbonsäuren oder deren Derivate in Gegenwart von Kupplungsmitteln wie DCC oder N,N'-Diisopropylcarbodiimid (DIC).

Hydrolyse: Saure oder basische wässrige Lösungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Thalidomid-Derivate, Amide und hydrolysierte Polyethylenglykol-Fragmente .

Wissenschaftliche Forschungsanwendungen

Thalidomid-NH-PEG2-C2-NH2 (TFA) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Synthese von PROTACs für den gezielten Proteinabbau verwendet.

Biologie: Wird in Studien eingesetzt, die Protein-Protein-Interaktionen und zelluläre Signalwege betreffen.

Medizin: Wird auf sein Potenzial untersucht, Krankheiten durch selektiven Abbau krankheitsverursachender Proteine zu behandeln.

Industrie: Wird bei der Entwicklung neuer Materialien und Medikamententrägersysteme eingesetzt.

Wirkmechanismus

Thalidomid-NH-PEG2-C2-NH2 (TFA) übt seine Wirkungen durch den folgenden Mechanismus aus:

Bindung an Cereblon: Der Thalidomid-Anteil bindet an das Cereblon-Protein, ein Bestandteil des E3-Ubiquitin-Ligase-Komplexes.

Rekrutierung von Zielproteinen: Der Polyethylenglykol-Linker erleichtert die Rekrutierung von Zielproteinen in den E3-Ligase-Komplex.

Ubiquitinierung und Abbau: Die Zielproteine werden ubiquitiniert und anschließend durch das Proteasom abgebaut.

Wirkmechanismus

Thalidomide-NH-PEG2-C2-NH2 (TFA) exerts its effects through the following mechanism:

Binding to Cereblon: The Thalidomide moiety binds to the cereblon protein, a component of the E3 ubiquitin ligase complex.

Recruitment of Target Proteins: The polyethylene glycol linker facilitates the recruitment of target proteins to the E3 ligase complex.

Ubiquitination and Degradation: The target proteins are ubiquitinated and subsequently degraded by the proteasome.

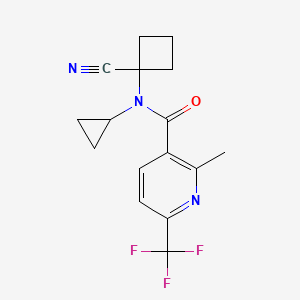

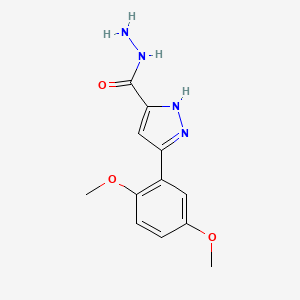

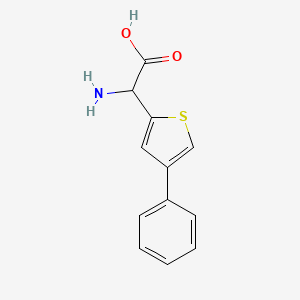

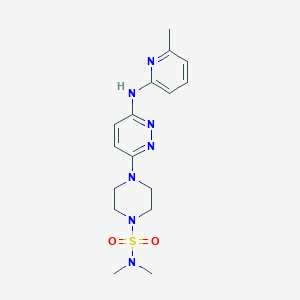

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thalidomid-PEG2-C2-NH2 Hydrochlorid: Ähnliche Struktur, aber andere Salzform.

Thalidomid-O-amido-PEG3-C2-NH2: Enthält einen längeren Polyethylenglykol-Linker.

Pomalidomid-PEG2-C2-NH2: Ein Derivat von Thalidomid mit erhöhter Aktivität.

Einzigartigkeit

Thalidomid-NH-PEG2-C2-NH2 (TFA) ist aufgrund seiner spezifischen Kombination aus Thalidomid-basiertem Cereblon-Liganden und einem 2-Einheiten-Polyethylenglykol-Linker einzigartig, was es in der PROTAC-Technologie für den gezielten Proteinabbau sehr effektiv macht .

Eigenschaften

IUPAC Name |

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6.C2HF3O2/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;3-2(4,5)1(6)7/h1-3,14,21H,4-11,20H2,(H,22,24,25);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEOTJQAATZPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472168.png)

![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2472172.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2472173.png)

![N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-fluorobenzamide](/img/structure/B2472174.png)

![methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2472180.png)

![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)